Pyrimidine, 4-ethoxy-6-methyl-, 1-oxide
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Overview
Description
Pyrimidine, 4-ethoxy-6-methyl-, 1-oxide is a heterocyclic organic compound with the molecular formula C7H10N2O2. It is a derivative of pyrimidine, which is an aromatic, heterocyclic compound similar to pyridine. Pyrimidine derivatives are known for their wide occurrence in nature and their significant role in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine derivatives often involves multicomponent reactions and condensation processes. For Pyrimidine, 4-ethoxy-6-methyl-, 1-oxide, one common synthetic route includes the condensation of ethyl acetoacetate with amidines under catalytic conditions. This reaction typically requires a base such as ammonium acetate and can be facilitated by various catalysts like ZnCl2 .
Industrial Production Methods
Industrial production methods for pyrimidine derivatives often involve large-scale multicomponent reactions. These methods are designed to be efficient and cost-effective, utilizing readily available starting materials and catalysts to produce the desired compounds in high yields .
Chemical Reactions Analysis
Types of Reactions
Pyrimidine, 4-ethoxy-6-methyl-, 1-oxide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyrimidine N-oxides, while reduction reactions may produce reduced pyrimidine derivatives .
Scientific Research Applications
Pyrimidine, 4-ethoxy-6-methyl-, 1-oxide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential role in various biological processes, including enzyme inhibition and DNA interaction.
Medicine: Investigated for its potential therapeutic applications, including antiviral, antibacterial, and anticancer activities.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Pyrimidine, 4-ethoxy-6-methyl-, 1-oxide involves its interaction with various molecular targets and pathways. It acts as an inhibitor for cAMP-phosphodiesterase platelets, supports adenosine inhibition of thrombocytopenia, strengthens PGI2 anti-aggregation activity, and enhances the bio-synthesis of PGI2. Additionally, it decreases pulmonary hypertension .
Comparison with Similar Compounds
Similar Compounds
Pyrimidine: An aromatic, heterocyclic compound with nitrogen atoms at positions 1 and 3 in the ring.
Pyrazine: A six-membered heterocyclic compound with nitrogen atoms at positions 1 and 4.
Pyridazine: A six-membered heterocyclic compound with nitrogen atoms at positions 1 and 2
Uniqueness
Pyrimidine, 4-ethoxy-6-methyl-, 1-oxide is unique due to its specific substitution pattern and the presence of an ethoxy group at position 4 and a methyl group at position 6. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Properties
CAS No. |
58530-73-7 |
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Molecular Formula |
C7H10N2O2 |
Molecular Weight |
154.17 g/mol |
IUPAC Name |
4-ethoxy-6-methyl-1-oxidopyrimidin-1-ium |
InChI |
InChI=1S/C7H10N2O2/c1-3-11-7-4-6(2)9(10)5-8-7/h4-5H,3H2,1-2H3 |
InChI Key |
RKROEUQWSQHEIC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC=[N+](C(=C1)C)[O-] |
Origin of Product |
United States |
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